molecular formula C18H14ClNO2 B2615007 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 433249-00-4

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2615007
CAS No.: 433249-00-4
M. Wt: 311.77
InChI Key: VCGHFDNTNBDTHH-UHFFFAOYSA-N
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Description

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are notable for their biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future research directions for “8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid” could involve exploring its potential biological activities and developing more efficient and environmentally friendly synthesis methods .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with 2,4-Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the quinoline derivative reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in ethanol.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of 8-chloro-2-(2,4-dimethylphenyl)quinoline derivatives.

    Substitution: Formation of 8-amino-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid or 8-thio-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
  • 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
  • 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid

Uniqueness

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-6-7-12(11(2)8-10)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGHFDNTNBDTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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